![molecular formula C17H16N2S B2635482 2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 860786-03-4](/img/structure/B2635482.png)
2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also has a sulfanyl functional group attached to a methylphenyl group, and a nitrile group attached to the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, sulfanyl group, and nitrile group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group might make it a good nucleophile, while the sulfanyl group could potentially make it a good electrophile .Applications De Recherche Scientifique
Chemotherapeutic Agent
This compound has been studied as a potential chemotherapeutic agent . The structure of the molecule has been optimized and the structural characteristics have been determined by density functional theory . This suggests that it could be used in the development of new drugs for cancer treatment.
Spectroscopic Analysis
The compound has been used in vibrational spectroscopic studies . FT-IR and FT-Raman spectra of the compound were recorded and analyzed . This suggests that it could be used in the field of spectroscopy for the study of molecular structures and interactions.
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . The compound binds at the catalytic site of the substrate by weak non-covalent interactions . This suggests that it could be used in the study of protein-ligand interactions and in the development of new drugs.
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties . This suggests that it could be used in the development of optical devices such as lasers and optical switches.
Electrophilic Reactivity
The compound has several possible sites for electrophilic attack . This suggests that it could be used in the study of chemical reactions and in the development of new synthetic methods.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-6-8-15(9-7-12)20-17-14(11-18)10-13-4-2-3-5-16(13)19-17/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNOSKZMSHWUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3CCCCC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

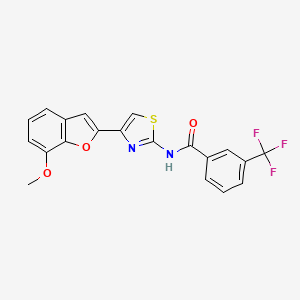

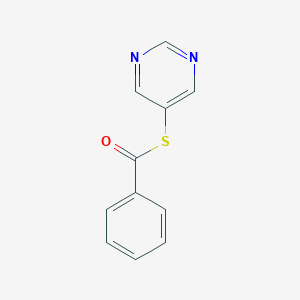
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
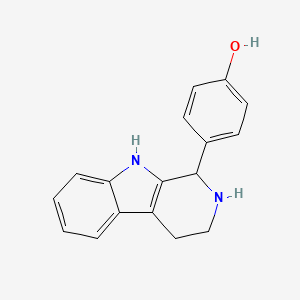
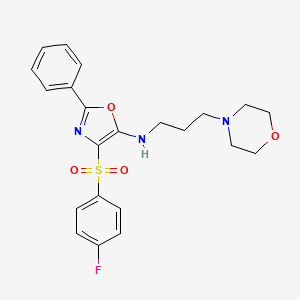
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)
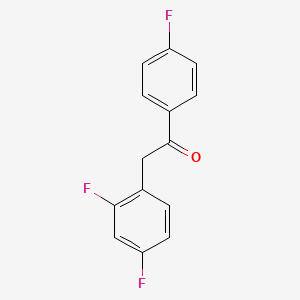
methanone](/img/structure/B2635411.png)
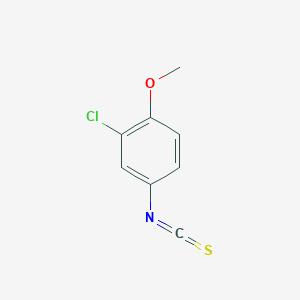
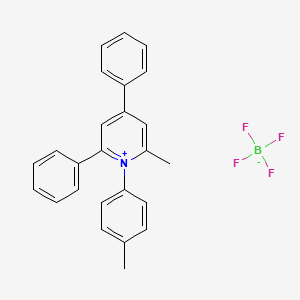
![1-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2635418.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)